molecular formula C23H21N3O6 B11092529 3-Benzyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one

3-Benzyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one

Cat. No.: B11092529
M. Wt: 435.4 g/mol
InChI Key: QRVOIJURZDHSOJ-UHFFFAOYSA-N
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Description

3-Benzyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[331]non-7-en-6-one is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom. In this case, the Yanovsky adduct of 2,4-dinitronaphthol is used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

3-Benzyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-9-(2-oxopropyl)-1,5-dinitro-7,8-benzo-3-azabicyclo[3.3.1]non-7-en-6-one
  • 9-(2-Oxopropyl)-1,5-dinitro-7,8-benzo-3-azabicyclo[3.3.1]non-7-en-6-one

Uniqueness

3-Benzyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one is unique due to its specific substitution pattern and the presence of both nitro and oxo groups. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

3-benzyl-1,5-dinitro-9-phenacyl-3-azabicyclo[3.3.1]non-7-en-6-one

InChI

InChI=1S/C23H21N3O6/c27-19(18-9-5-2-6-10-18)13-20-22(25(29)30)12-11-21(28)23(20,26(31)32)16-24(15-22)14-17-7-3-1-4-8-17/h1-12,20H,13-16H2

InChI Key

QRVOIJURZDHSOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(C=CC(=O)C(C2CC(=O)C3=CC=CC=C3)(CN1CC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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